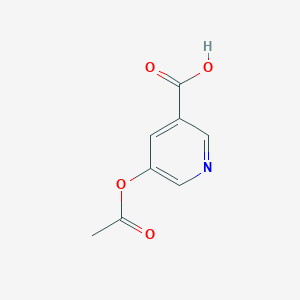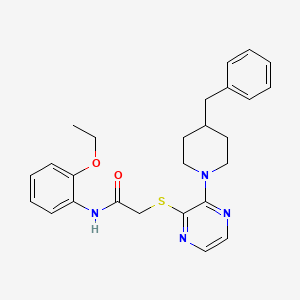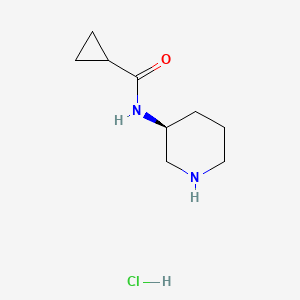![molecular formula C13H27N3O2 B2411729 tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate CAS No. 1557968-78-1](/img/structure/B2411729.png)
tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate” is a chemical compound with the molecular formula C13H27N3O2. It has a molecular weight of 257.38 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H27N3O2/c1-13(2,3)18-12(17)14-10-6-8-11(9-7-10)15-16(4)5/h10-11,15H,6-9H2,1-5H3,(H,14,17) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is stored at a temperature of 4 degrees Celsius . It is in the form of an oil .科学的研究の応用
Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), like tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate, are extensively used in industries to extend product shelf life by preventing oxidative reactions. Recent studies have detected SPAs in various environmental matrices, including indoor dust, air particulates, sea sediment, river water, and even in human tissues such as fat, serum, urine, breast milk, and fingernails. Toxicity studies suggest that some SPAs might induce hepatic toxicity, act as endocrine disruptors, or possess carcinogenic properties. For instance, 2,6-di-tert-butyl-p-benzoquinone (BHT-Q) can cause DNA damage even at low concentrations. Future research should focus on high molecular weight SPAs, the toxicity effects of multiple SPA exposure, and the development of SPAs with lower toxicity and migration ability to minimize environmental pollution (Liu & Mabury, 2020).
Thermophysical Property Measurements
The thermophysical properties of mixtures containing tert-butyl compounds, such as MTBE, TAME, and other ethers with non-polar solvents, have been extensively studied. These ethers are used or considered for use as gasoline additives to improve the octane rating and reduce exhaust pollution. Research has extensively covered the binary and ternary mixtures, measuring properties like vapor–liquid equilibria. This review provides a comprehensive overview of the mixtures and properties that have been studied, helping researchers identify where sufficient data is available and where further measurements are required (Marsh et al., 1999).
Biodegradation and Bioremediation
The biotransformation and mineralization of methyl tert-butyl ether (MTBE) under both aerobic and anaerobic conditions have been conclusively evidenced in environmental samples and enrichment cultures. The metabolic pathway of MTBE involves intermediates like tert-butyl alcohol (TBA) and 2-hydroxy isobutyric acid (HIBA), with the first enzyme in MTBE biodegradation identified as either a cytochrome P450 or a nonhemic monooxygenase. While MTBE biodegradation has been documented with mixed and pure cultures of microorganisms, the presence of co-contaminants like BTEX may affect the biodegradation process. Advances in MTBE biodegradation assessment indicate potential for natural anaerobic transformation, enhancing in situ bioremediation by adding air, oxygen, or microorganisms. Despite historical concerns about MTBE's biodegradability, several biological methods are now viable for MTBE remediation (Fiorenza & Rifai, 2003).
Polymer Membranes for Fuel Purification
Methyl Tert-butyl Ether (MTBE) is a prevalent fuel additive, and its production involves catalytic synthesis with an excess of methanol. The challenge of obtaining pure MTBE has led to the exploration of new techniques, particularly membrane methods. Pervaporation, a membrane process for highly selective separation of organic mixtures, is notably effective for separating the azeotropic methanol/MTBE mixture. Research works have analyzed various polymer membranes like poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes, and their efficiency for this separation. Mixed matrix membranes (MMM) have also shown high effectiveness and operational stability in this application (Pulyalina et al., 2020).
作用機序
特性
IUPAC Name |
tert-butyl N-[4-(2,2-dimethylhydrazinyl)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)14-10-6-8-11(9-7-10)15-16(4)5/h10-11,15H,6-9H2,1-5H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPENULYOIIKBNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2411646.png)
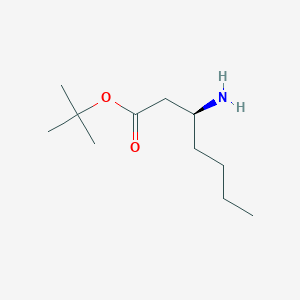
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2411650.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2411652.png)
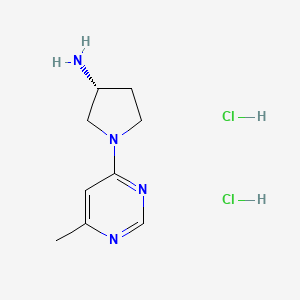
![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2411656.png)

![2-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2411661.png)
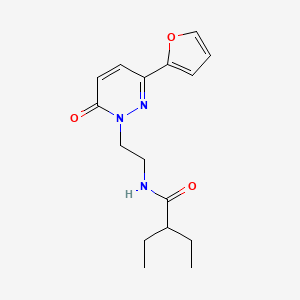
![1,1-difluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide hydrochloride](/img/structure/B2411665.png)
